molecular formula C9H10Cl2O2 B14031593 2,2-Dichloro-1-(2-methoxyphenyl)ethanol

2,2-Dichloro-1-(2-methoxyphenyl)ethanol

Cat. No.: B14031593
M. Wt: 221.08 g/mol
InChI Key: ZMGDFBRQSPJGAB-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(2-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H10Cl2O2 It is a chlorinated derivative of 1-(2-methoxyphenyl)ethanol, characterized by the presence of two chlorine atoms at the 2,2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(2-methoxyphenyl)ethanol typically involves the chlorination of 1-(2-methoxyphenyl)ethanol. One common method is the reaction of 1-(2-methoxyphenyl)ethanol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(2-methoxyphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,2-dichloro-1-(2-methoxyphenyl)acetone.

    Reduction: Formation of 2,2-dichloro-1-(2-methoxyphenyl)ethane.

    Substitution: Formation of 2,2-dichloro-1-(2-methoxyphenyl)ethers or esters.

Scientific Research Applications

2,2-Dichloro-1-(2-methoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(2-methoxyphenyl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the methoxy group can influence its binding affinity and reactivity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-1-(3-methoxyphenyl)ethanol
  • 2,2-Dichloro-1-(2-chloro-5-methoxyphenyl)ethanol

Uniqueness

2,2-Dichloro-1-(2-methoxyphenyl)ethanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy group and the chlorine atoms can result in distinct properties compared to other similar compounds.

Properties

Molecular Formula

C9H10Cl2O2

Molecular Weight

221.08 g/mol

IUPAC Name

2,2-dichloro-1-(2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H10Cl2O2/c1-13-7-5-3-2-4-6(7)8(12)9(10)11/h2-5,8-9,12H,1H3

InChI Key

ZMGDFBRQSPJGAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C(Cl)Cl)O

Origin of Product

United States

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